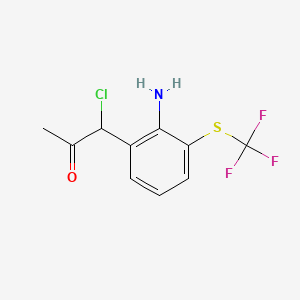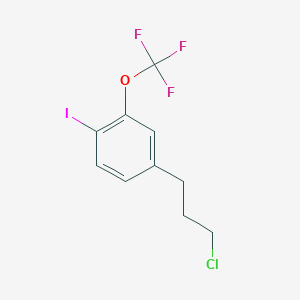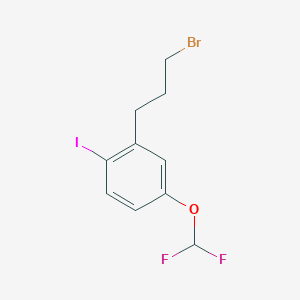
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and iodine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the difluoromethoxy group and the iodination of the aromatic ring. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Materials Science: It can be utilized in the creation of novel materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form new bonds with other molecules. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-ethoxybenzene
- 1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene
- 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-(trifluoromethylthio)benzene
Uniqueness
1-(3-Bromopropyl)-5-(difluoromethoxy)-2-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromopropyl and iodine groups allows for versatile chemical transformations, making it a valuable compound in various synthetic applications.
Eigenschaften
Molekularformel |
C10H10BrF2IO |
|---|---|
Molekulargewicht |
390.99 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-4-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(15-10(12)13)3-4-9(7)14/h3-4,6,10H,1-2,5H2 |
InChI-Schlüssel |
UZNUDURMOUFACF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)F)CCCBr)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



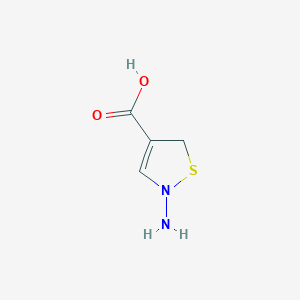

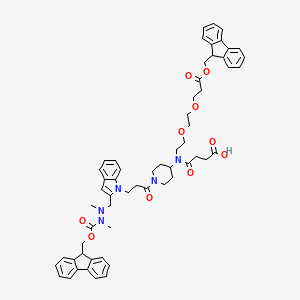
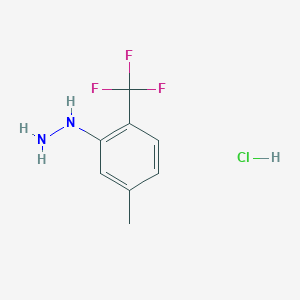
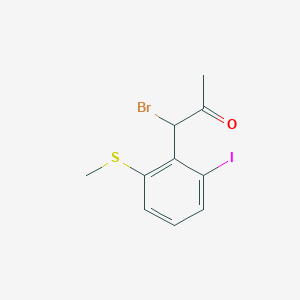
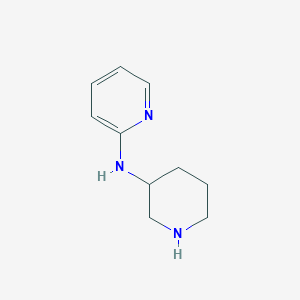
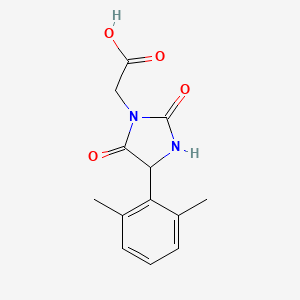
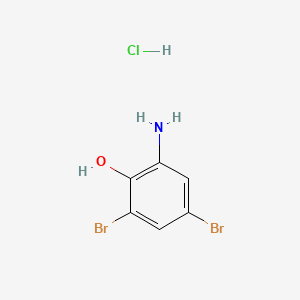
![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)
